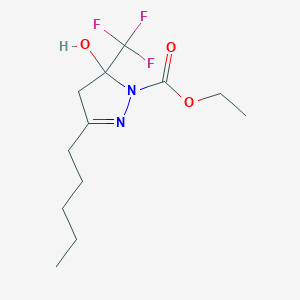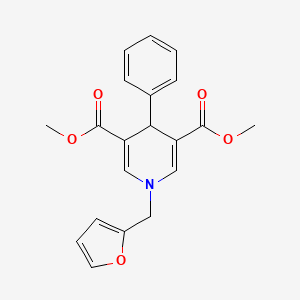
ethyl 5-hydroxy-3-pentyl-5-(trifluoromethyl)-4H-pyrazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-hydroxy-3-pentyl-5-(trifluoromethyl)-4H-pyrazole-1-carboxylate is a synthetic organic compound with the molecular formula C12H19F3N2O3 It is a member of the pyrazole family, characterized by a trifluoromethyl group and a hydroxy group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-3-pentyl-5-(trifluoromethyl)-4H-pyrazole-1-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-diketone in the presence of a trifluoromethylating agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the preparation of intermediates, followed by cyclization and functional group modifications. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-hydroxy-3-pentyl-5-(trifluoromethyl)-4H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of substituted pyrazole derivatives
Aplicaciones Científicas De Investigación
Ethyl 5-hydroxy-3-pentyl-5-(trifluoromethyl)-4H-pyrazole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 5-hydroxy-3-pentyl-5-(trifluoromethyl)-4H-pyrazole-1-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The hydroxy group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Ethyl 5-hydroxy-3-pentyl-5-(trifluoromethyl)-4H-pyrazole-1-carboxylate can be compared with other similar compounds such as:
Methyl 5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate: Similar structure but with a phenyl group instead of a pentyl group.
5-Hydroxy-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](phenyl)methanone: Similar structure but with a phenylmethanone group.
2-(2-Hydroxy-3-methylbenzoyl)-5-pentyl-3-(trifluoromethyl)-4H-pyrazol-3-ol: Similar structure but with a hydroxybenzoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H19F3N2O3 |
|---|---|
Peso molecular |
296.29 g/mol |
Nombre IUPAC |
ethyl 5-hydroxy-3-pentyl-5-(trifluoromethyl)-4H-pyrazole-1-carboxylate |
InChI |
InChI=1S/C12H19F3N2O3/c1-3-5-6-7-9-8-11(19,12(13,14)15)17(16-9)10(18)20-4-2/h19H,3-8H2,1-2H3 |
Clave InChI |
VHRGGHGZPXFWCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B12458389.png)

![N-phenyl-2-{[4-(2-phenylethyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12458406.png)
![N-[(3,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B12458411.png)
![2-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12458421.png)
![2-Fluoro-4-[3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B12458422.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 8-chloro-2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12458431.png)
![4-[(2-{4-[1-(2H-indazol-5-yl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B12458436.png)
![1-{6-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl}-2-{5-methyl-2-[(3-methylmorpholin-4-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B12458444.png)
![(4Z)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12458450.png)




